
3-Iodo-4-phenyl-1H-pyrazole
Overview
Description
3-Iodo-4-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one iodine atom attached to a phenyl group. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These targets play crucial roles in metabolic processes.
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . This suggests that this compound might affect multiple biochemical pathways, leading to downstream effects that contribute to its overall activity.
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . This suggests that this compound might have similar effects, potentially leading to the inhibition of pathogenic organisms.
Action Environment
The synthesis of pyrazole derivatives often involves reactions catalyzed by iodine . This suggests that the synthesis and stability of this compound might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-phenyl-1H-pyrazole typically involves the iodination of 4-phenyl-1H-pyrazole. One common method is the reaction of 4-phenyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as ammonium cerium(IV) nitrate in acetonitrile . The reaction proceeds under mild conditions and yields the desired product with high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-azido-4-phenyl-1H-pyrazole or 3-cyano-4-phenyl-1H-pyrazole.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
3-Iodo-4-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Agrochemistry: Used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Coordination Chemistry:
Comparison with Similar Compounds
4-Iodo-1H-pyrazole: Similar structure but lacks the phenyl group.
3-Bromo-4-phenyl-1H-pyrazole: Similar structure with bromine instead of iodine.
3-Chloro-4-phenyl-1H-pyrazole: Similar structure with chlorine instead of iodine.
Uniqueness: 3-Iodo-4-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The phenyl group enhances its lipophilicity and potential for π-π interactions, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
5-iodo-4-phenyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCZFZMBKGJTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694998 | |
Record name | 5-Iodo-4-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238062-17-3 | |
Record name | 5-Iodo-4-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-4-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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